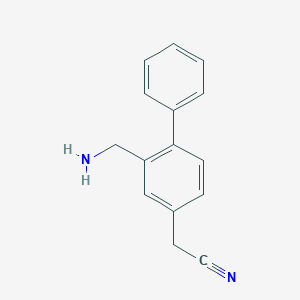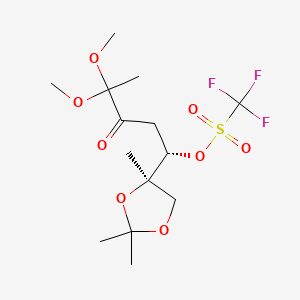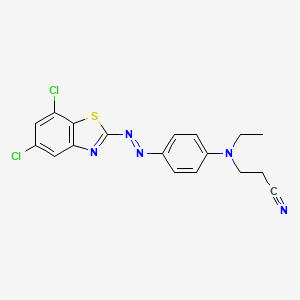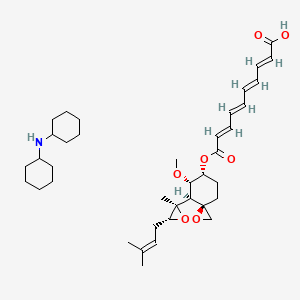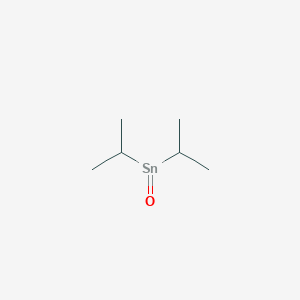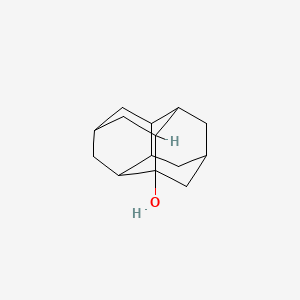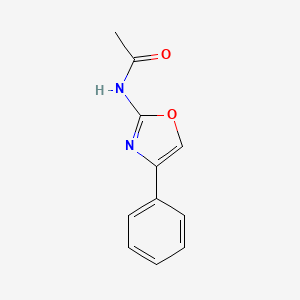![molecular formula C16H22B2F8N2 B13743744 1,1',2,2',6,6'-Hexamethyl-4,4'-bipyridinium bis[tetrafluoroborate]](/img/structure/B13743744.png)
1,1',2,2',6,6'-Hexamethyl-4,4'-bipyridinium bis[tetrafluoroborate]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’,2,2’,6,6’-Hexamethyl-4,4’-bipyridinium bis[tetrafluoroborate] is a chemical compound with the molecular formula C16H22B2F8N2 . It is known for its unique structural properties and is used in various scientific research applications. This compound is often utilized in the field of chemistry due to its stability and reactivity under specific conditions.
Vorbereitungsmethoden
The synthesis of 1,1’,2,2’,6,6’-Hexamethyl-4,4’-bipyridinium bis[tetrafluoroborate] typically involves the reaction of 4,4’-bipyridine with methylating agents in the presence of tetrafluoroboric acid . The reaction conditions often include controlled temperatures and specific solvents to ensure the purity and yield of the final product. Industrial production methods may involve large-scale reactors and continuous flow systems to optimize the synthesis process.
Analyse Chemischer Reaktionen
1,1’,2,2’,6,6’-Hexamethyl-4,4’-bipyridinium bis[tetrafluoroborate] undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation states.
Reduction: It can be reduced using common reducing agents, leading to the formation of reduced bipyridinium derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under suitable conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1,1’,2,2’,6,6’-Hexamethyl-4,4’-bipyridinium bis[tetrafluoroborate] has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of advanced materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1,1’,2,2’,6,6’-Hexamethyl-4,4’-bipyridinium bis[tetrafluoroborate] involves its interaction with molecular targets through various pathways. The compound can act as an electron acceptor or donor, depending on the reaction conditions. This property makes it useful in redox reactions and catalysis. The specific molecular targets and pathways involved depend on the application and the environment in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
1,1’,2,2’,6,6’-Hexamethyl-4,4’-bipyridinium bis[tetrafluoroborate] can be compared with other similar compounds such as:
4,4’-Bipyridine: A precursor in the synthesis of the compound.
Methyl viologen: Another bipyridinium derivative with similar redox properties.
Tetrafluoroborate salts: Compounds with similar anionic components.
The uniqueness of 1,1’,2,2’,6,6’-Hexamethyl-4,4’-bipyridinium bis[tetrafluoroborate] lies in its specific methylation pattern and the presence of tetrafluoroborate anions, which confer distinct chemical and physical properties.
Eigenschaften
Molekularformel |
C16H22B2F8N2 |
|---|---|
Molekulargewicht |
416.0 g/mol |
IUPAC-Name |
1,2,6-trimethyl-4-(1,2,6-trimethylpyridin-1-ium-4-yl)pyridin-1-ium;ditetrafluoroborate |
InChI |
InChI=1S/C16H22N2.2BF4/c1-11-7-15(8-12(2)17(11)5)16-9-13(3)18(6)14(4)10-16;2*2-1(3,4)5/h7-10H,1-6H3;;/q+2;2*-1 |
InChI-Schlüssel |
XCMSZVGGMHKESS-UHFFFAOYSA-N |
Kanonische SMILES |
[B-](F)(F)(F)F.[B-](F)(F)(F)F.CC1=CC(=CC(=[N+]1C)C)C2=CC(=[N+](C(=C2)C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


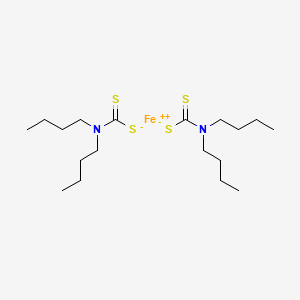
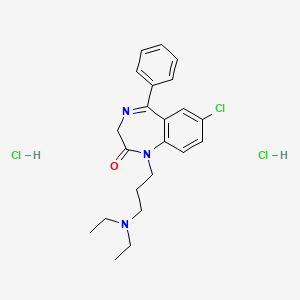
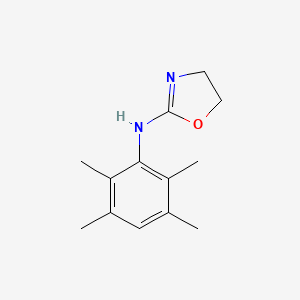
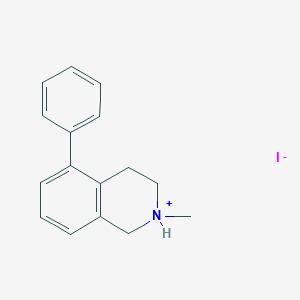
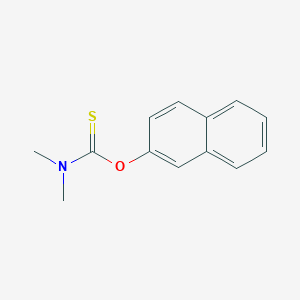
![1-O-[2-(diethylamino)ethyl] 3-O-ethyl 2-butyl-2-ethylpropanedioate](/img/structure/B13743702.png)
